Product packaging for Ethyl 3-hydroxy-1H-indole-2-carboxylate(Cat. No.:CAS No. 14370-74-2)

Ethyl 3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B087062
CAS No.: 14370-74-2
M. Wt: 205.21 g/mol
InChI Key: XSHRJOVZKKCTIU-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Medicinal and Organic Chemistry

Indole derivatives are a class of heterocyclic compounds that have garnered immense interest from researchers due to their wide-ranging biological activities and therapeutic potential. mdpi.comnih.gov This versatile scaffold is a core structure in many pharmaceuticals and natural products, making it a pivotal element in drug discovery and development. mdpi.com The structural adaptability of the indole nucleus allows for a multitude of chemical modifications, enabling the synthesis of compounds with diverse pharmacological profiles. mdpi.com

The significance of indole derivatives is evidenced by their presence in numerous FDA-approved drugs. mdpi.com For instance, Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core and is widely used to alleviate pain, fever, and inflammation. mdpi.com The therapeutic reach of indole-based compounds extends to various other critical areas, including cancer treatment, management of infectious diseases, and interventions for metabolic and neurodegenerative disorders. nih.gov

The broad spectrum of biological activities associated with indole derivatives includes:

Anticancer: Indole compounds have shown efficacy in targeting various cancer cell lines and pathways. mdpi.comnih.gov

Antimicrobial: The ability of certain indole derivatives to disrupt bacterial membranes and inhibit biofilm formation has opened new avenues for their use as antimicrobial agents. mdpi.com

Anti-inflammatory: As exemplified by Indomethacin, indole derivatives can modulate key inflammatory pathways. mdpi.com

Antiviral: Research has demonstrated the potential of indole derivatives as antiviral agents, including activity against HIV. bio-connect.nlnih.govrsc.org

Neuroprotective: The indole scaffold is being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govbenthamdirect.com

The continued exploration of indole chemistry promises the development of novel therapeutic agents with improved efficacy and safety profiles. mdpi.com

Overview of Ethyl 3-Hydroxy-1H-Indole-2-carboxylate as a Privileged Structure

Within the vast landscape of indole derivatives, this compound has been identified as a "privileged structure." This term refers to a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. The versatility of this scaffold makes it a valuable starting point for the design of new bioactive molecules. eurekaselect.com

This compound is an organic compound with the chemical formula C11H11NO3. ontosight.ai It is a crystalline solid at room temperature and possesses the characteristic chemical properties of indoles, allowing for various organic reactions such as alkylation and acylation. ontosight.ai

The synthesis of this compound can be achieved through several established methods, a common one being the condensation of ethyl 2-aminobenzoate (B8764639) with ethyl pyruvate (B1213749), followed by cyclization. ontosight.ai Its utility lies in its role as a key intermediate in the synthesis of more complex molecules, including potential drug candidates and dyes. ontosight.ai While specific, extensive documentation of the biological activities of this compound itself is an area of ongoing research, the broader class of indole-2-carboxylate (B1230498) derivatives has shown significant promise. ontosight.ainih.gov For example, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.govrsc.org

Properties of this compound:

Property Value
Chemical Formula C11H11NO3
Molecular Weight 205.21 g/mol
Appearance Crystalline solid

Research Trajectories and Future Directions for Indole-2-carboxylate Derivatives

The field of indole-2-carboxylate chemistry is dynamic, with ongoing research focused on several key areas. A primary trajectory involves the continued design and synthesis of novel derivatives with enhanced biological activities and target specificity. mdpi.com The structural insights gained from studying the interactions of these compounds with their biological targets are crucial for rational drug design. nih.govrsc.org

Future research is likely to focus on:

Expansion of Therapeutic Applications: Exploring the potential of indole-2-carboxylate derivatives in treating a wider range of diseases, including those for which current treatments are inadequate. benthamdirect.com

Development of More Efficient Synthetic Methodologies: Creating more economical and environmentally friendly synthetic routes to access these complex molecules. mdpi.com

Investigation of Structure-Activity Relationships (SAR): A deeper understanding of how modifications to the indole-2-carboxylate scaffold influence its biological activity will guide the development of more potent and selective compounds. nih.gov

Combination Therapies: Investigating the synergistic effects of indole-2-carboxylate derivatives when used in combination with other therapeutic agents.

The adaptability of the indole-2-carboxylate scaffold, coupled with the growing understanding of its biological potential, ensures that it will remain a significant focus of research in medicinal and organic chemistry for the foreseeable future. The continued exploration of derivatives like this compound holds the promise of delivering the next generation of innovative medicines. bio-connect.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B087062 Ethyl 3-hydroxy-1H-indole-2-carboxylate CAS No. 14370-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8(7)12-9/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHRJOVZKKCTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162499
Record name Ethyl 3-hydroxy-1H-indole-2-carboxylate
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14370-74-2
Record name Ethyl 3-hydroxy-1H-indole-2-carboxylate
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Record name Ethyl 3-hydroxy-1H-indole-2-carboxylate
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Record name Ethyl 3-hydroxy-1H-indole-2-carboxylate
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Record name Ethyl 3-hydroxy-1H-indole-2-carboxylate
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Record name Ethyl 3-hydroxy-1H-indole-2-carboxylate
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Synthetic Methodologies for Ethyl 3 Hydroxy 1h Indole 2 Carboxylate and Analogues

De Novo Synthesis of the Indole (B1671886) Core

De novo strategies focus on building the bicyclic indole structure from acyclic or simpler cyclic precursors. These methods are fundamental for creating the core scaffold, which can then be tailored to include the desired 3-hydroxy and 2-carboxylate functionalities.

Fischer Indole Synthesis and its Adaptations for Indole-2-carboxylates

One of the most renowned and widely utilized methods for indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. organic-chemistry.orgnih.gov The classic reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (aza-Cope rearrangement) to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. nih.gov

For the specific synthesis of indole-2-carboxylates, α-keto acids or their corresponding esters, such as pyruvic acid or ethyl pyruvate (B1213749), are used as the carbonyl component. For instance, the reaction of a substituted phenylhydrazine with ethyl pyruvate in the presence of an acid catalyst like polyphosphoric acid (PPA), hydrochloric acid, or a Lewis acid, directly yields an ethyl indole-2-carboxylate (B1230498). organic-chemistry.orgnih.gov

A common adaptation involves a Japp–Klingemann reaction followed by a Fischer indole ring closure. nih.gov This sequence is particularly useful for preparing diversely substituted indole-2-carboxylates. For example, ethyl 4,6-dichloro-1H-indole-2-carboxylate can be prepared from 3,5-dichloroaniline (B42879) in a two-step procedure that employs a Japp–Klingemann condensation followed by the Fischer indole cyclization. nih.gov While this method is powerful for generating the indole-2-carboxylate core, it does not directly yield the 3-hydroxy derivative. The 3-position is typically functionalized in subsequent steps.

Carbonyl ComponentPhenylhydrazine ComponentCatalyst/ConditionsProduct
Ethyl pyruvatePhenylhydrazinePolyphosphoric Acid (PPA)Ethyl 1H-indole-2-carboxylate
Pyruvic acid1-MethylphenylhydrazineAlcoholic HCl1-Methylindole-2-carboxylic acid organic-chemistry.org

Dieckmann Cyclization Approaches to 3-Hydroxy-1H-indole-2-carboxylic Acid Esters

The Dieckmann cyclization, an intramolecular Claisen condensation, provides a direct and elegant route to 3-hydroxy-1H-indole-2-carboxylic acid esters. researchgate.netnih.gov This methodology involves the base-promoted cyclization of appropriately substituted diesters. sci-hub.senih.gov The key starting materials are 2-[(carboxymethyl)amino]benzoic acid diesters, which can be prepared from anthranilic acid derivatives. researchgate.net

The mechanism involves the formation of an enolate at the α-carbon of the glycine (B1666218) ester portion, which then attacks the carbonyl group of the benzoate (B1203000) ester, leading to the formation of a five-membered ring. nih.govnih.gov This cyclization, followed by the elimination of an alcohol molecule, produces the β-keto ester, which exists in its enol form as the 3-hydroxyindole derivative. researchgate.net A full equivalent of base is required to drive the reaction to completion by deprotonating the resulting β-keto ester. nih.gov

This approach has been successfully employed to synthesize a range of 1-substituted and unsubstituted 3-hydroxy-1H-indole-2-carboxylates. researchgate.net

Starting DiesterBaseProduct
Dimethyl 2-[(methoxycarbonylmethyl)amino]benzoateSodium methoxide (B1231860)Methyl 3-hydroxy-1H-indole-2-carboxylate researchgate.net
Diethyl 2-[(ethoxycarbonylmethyl)amino]benzoateSodium ethoxideThis compound researchgate.net
Diethyl 2-[(ethoxycarbonylmethyl)(methyl)amino]benzoateSodium ethoxideEthyl 3-hydroxy-1-methyl-1H-indole-2-carboxylate researchgate.net

New Methodologies for 3-Amino-1H-indole-2-carboxylate Synthesis via 2-Aminobenzonitriles

Recent advancements have led to novel methods for synthesizing 3-amino-1H-indole-2-carboxylates, which can be considered precursors or analogues to the target 3-hydroxy compound. One such methodology utilizes 2-aminobenzonitriles as the starting material. researchgate.net This intramolecular Thorpe-Ziegler type reaction builds the indole core with the desired functionalities at the 2- and 3-positions.

Functionalization and Derivatization Strategies

These strategies begin with a pre-formed indole-2-carboxylate scaffold and introduce the 3-hydroxy group or perform alkylations at various positions. This approach is often more direct for accessing specific derivatives.

Vilsmeier-Haack/Baeyer-Villiger Reaction Sequences for 3-Hydroxyindole-2-carboxylates

A concise and effective route for converting readily available indole-2-carboxylates into their 3-hydroxy counterparts employs a Vilsmeier-Haack formylation followed by a Baeyer-Villiger oxidation. google.com

The Vilsmeier-Haack reaction involves treating the indole-2-carboxylate with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). This electrophilic substitution reaction introduces a formyl (-CHO) group at the electron-rich C3 position of the indole ring, yielding a 3-formylindole-2-carboxylate. google.com

The subsequent Baeyer-Villiger oxidation of the 3-formyl group converts the aldehyde into a formate (B1220265) ester. This is achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). google.com The resulting 3-formyloxyindole-2-carboxylate is then readily hydrolyzed during workup or under mild basic conditions to afford the final product, this compound, in good yields. google.com This two-step sequence is general in scope and accommodates a variety of substituents on the indole ring. google.com

SubstrateReaction 1 (Reagents)IntermediateReaction 2 (Reagents)Product
Ethyl 1H-indole-2-carboxylateVilsmeier-Haack (POCl₃, DMF)Ethyl 3-formyl-1H-indole-2-carboxylateBaeyer-Villiger (m-CPBA)This compound google.com
Ethyl 5-methoxy-1H-indole-2-carboxylateVilsmeier-Haack (POCl₃, DMF)Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylateBaeyer-Villiger (m-CPBA)Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate google.com

Alkylation Strategies for N-, C-, and O-Alkylation of Indole-2-carboxylates

Indole-2-carboxylates possess multiple nucleophilic sites—the N1-nitrogen, the C3-carbon, and, in the case of the 3-hydroxy derivative, the O3-oxygen—making them versatile substrates for alkylation reactions. The selectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

N-Alkylation: The indole nitrogen can be alkylated under various conditions. Palladium-catalyzed reactions allow for the N-alkylation of methyl indole-2-carboxylate with allyl acetates. Similarly, iridium-catalyzed N-allylation of ethyl indole-2-carboxylate proceeds smoothly to give the N-substituted product. For N-arylation, a copper-catalyzed decarboxylative coupling of indole-2-carboxylic acids with aryl halides has been developed, providing an efficient route to N-aryl indoles.

C-Alkylation: While the C3 position of indole is generally the most nucleophilic carbon, the presence of the C2-carboxylate group can influence reactivity. Nevertheless, C3-alkylation is a common transformation. A ligand-controlled, copper hydride-catalyzed reaction using electrophilic N-(benzoyloxy)indole derivatives allows for selective C3-alkylation.

O-Alkylation: The hydroxyl group at the C3 position of this compound can be readily alkylated to form 3-alkoxy derivatives. This O-alkylation is typically achieved by treating the 3-hydroxyindole with an alkyl halide, such as 2-bromopropane, in the presence of a base. researchgate.net Phase-transfer catalysis conditions have also been employed for the selective N- or O-alkylation of related indole derivatives.

SubstrateAlkylating AgentCatalyst/ConditionsPosition(s) Alkylated
Ethyl indole-2-carboxylateAllylic carbonatesIridium(I) NHC complexN-Alkylation
Methyl indole-2-carboxylate(E)-1,3-diphenylallyl acetate[Pd(C₃H₅)Cl]₂ / LigandN-Alkylation
This compound2-BromopropaneBase (e.g., K₂CO₃)O-Alkylation researchgate.net
N-(benzoyloxy)indoleAlkenesCuH / Ph-BPE LigandC3-Alkylation
Regioselectivity in Alkylation Reactions

Alkylation of the ethyl 1H-indole-2-carboxylate system presents a challenge in regioselectivity, primarily concerning N-alkylation versus O-alkylation or C-alkylation. Research has shown that the generation of an indole anion using a strong base is necessary to facilitate alkylation. mdpi.com The primary site of alkylation for ethyl indole-2-carboxylate is the indole nitrogen (N-1 position). This regioselectivity is driven by the higher acidity of the N-H proton compared to other protons on the ring.

In studies involving ethyl indole-2-carboxylate, successful alkylation has been demonstrated exclusively at the nitrogen position using various alkylating agents in the presence of a suitable base and solvent system. mdpi.com For instance, reactions with allyl bromide and benzyl (B1604629) bromide proceed efficiently to yield the corresponding N-alkylated products. mdpi.com This high degree of regioselectivity for the N-position is a key feature in the synthetic manipulation of this indole scaffold. The C-3 position is another potential site for electrophilic attack in indoles, but for alkylation under basic conditions, N-alkylation is the predominant pathway for indole-2-carboxylates. beilstein-journals.org

Solvent and Cation Effects on Alkylation Regioselectivity

The choice of solvent and base (and its corresponding cation) has a profound impact on the outcome of alkylation reactions, influencing not only the yield but also the type of product formed. mdpi.com Protecting the indole nitrogen in ethyl 1H-indole-2-carboxylate requires careful selection of these conditions to prevent premature hydrolysis of the ester. mdpi.com

A successful method for N-alkylation involves using aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972). mdpi.com This system allows for efficient formation of the N-alkylated ester. Interestingly, by increasing the amount of aqueous KOH and the reaction time, the process can be directed to yield the N-alkylated carboxylic acid directly, bypassing the isolation of the intermediate ester. mdpi.com

Conversely, the use of sodium methoxide (NaOMe) in methanol (B129727) as the base-solvent system does not lead to the desired N-alkylation. Instead, it results in transesterification, converting the ethyl ester into a methyl ester. mdpi.com The use of sodium ethoxide (NaOEt) in ethanol (B145695) gave low to moderate yields of the N-alkylated acids. mdpi.com These findings highlight the critical role that the solvent and cation play in directing the reaction pathway, either towards N-alkylation or towards competing reactions like transesterification and hydrolysis.

Base/Solvent SystemAlkylating AgentPrimary ProductReference
aq. KOH / AcetoneAllyl BromideEthyl 1-allyl-1H-indole-2-carboxylate mdpi.com
aq. KOH / AcetoneBenzyl BromideEthyl 1-benzyl-1H-indole-2-carboxylate mdpi.com
NaOMe / Methanol-Methyl 1H-indole-2-carboxylate (Transesterification) mdpi.com
NaOEt / EthanolAllyl Bromide1-Allyl-1H-indole-2-carboxylic acid (Low yield) mdpi.com

Hydrazinolysis and Subsequent Condensation Reactions

Hydrazinolysis is a key transformation for converting the ester functionality of ethyl indole-2-carboxylate into a more reactive carbohydrazide (B1668358). This reaction is typically achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent, such as ethanol. mdpi.com The resulting 1H-indole-2-carbohydrazide is a stable, crystalline solid that serves as a versatile building block for further synthetic elaborations. mdpi.com

The newly formed indole-2-carbohydrazide can readily undergo condensation reactions with various aldehydes and ketones. These reactions, often catalyzed by a few drops of acetic acid in ethanol, lead to the formation of N'-substituted hydrazones. mdpi.com This methodology provides a straightforward route to introduce a wide range of substituents and to construct more complex heterocyclic systems. For example, condensation with aromatic aldehydes like indol-3-carboxyaldehyde and pyridine-3-carboxyaldehyde proceeds efficiently. mdpi.com

ReactantCondensation PartnerProductReference
1H-Indole-2-carbohydrazideD-glucoseN′-β-d-glucopyranosyl-1H-indole-2-carbohydrazide mdpi.com
1H-Indole-2-carbohydrazideIndol-3-carboxyaldehydeN′-((1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide mdpi.com
1H-Indole-2-carbohydrazidePyridine-3-carboxyaldehydeN′-(pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide mdpi.com
1H-Indole-2-carbohydrazide2′-AminoacetophenoneN′-(1-(2-aminophenyl)ethylidene)-1H-indole-2-carbohydrazide mdpi.com

Condensation Reactions with Active Methylene (B1212753) Compounds

The reaction of indole derivatives with active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, is a powerful tool for carbon-carbon bond formation. organic-chemistry.org These reactions, often classified as Knoevenagel condensations, typically involve an aldehyde or ketone functionality reacting with a compound containing a CH₂ group flanked by two electron-withdrawing groups. organic-chemistry.orgegyankosh.ac.in

While direct condensation with this compound is not the typical pathway, indole aldehydes are common substrates for this reaction. For example, 1H-indole-3-carboxaldehyde, a readily accessible analogue, can react with active methylene compounds. ekb.eg The reaction is generally catalyzed by a weak base and results in the formation of a new C=C double bond. organic-chemistry.org This strategy is widely used to synthesize substituted olefins which can be precursors to a variety of other functionalized indole derivatives. organic-chemistry.org

Esterification and Hydrolysis Processes in Synthetic Routes

Esterification and hydrolysis are fundamental reactions in the synthesis and manipulation of this compound and its analogues.

Esterification is the process of forming the ethyl ester from the corresponding indole-2-carboxylic acid. A common and effective method involves converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). nih.gov This intermediate is not isolated but is directly treated with absolute ethanol to yield the desired ethyl 1H-indole-2-carboxylate in high yield. nih.gov Other methods include Fischer esterification using an acid catalyst like sulfuric acid in ethanol. orgsyn.org

Hydrolysis is the reverse reaction, converting the ester back into the carboxylic acid. This is typically achieved under basic conditions. As noted in the alkylation section, aqueous potassium hydroxide (KOH) in a suitable solvent like acetone can effectively hydrolyze the ester group. mdpi.com This reaction is often a necessary step in multi-step syntheses where the ester is used as a protecting group for the carboxylic acid, which is then deprotected at a later stage. mdpi.com The choice of conditions for hydrolysis must be made carefully to avoid side reactions on other sensitive functional groups within the molecule.

Chemical Reactivity and Transformations of Ethyl 3 Hydroxy 1h Indole 2 Carboxylate

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution (EAS). nih.govwikipedia.org The preferred site of attack for an electrophile on an unsubstituted indole is the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). nih.gov However, in Ethyl 3-hydroxy-1H-indole-2-carboxylate, the C3 position is already substituted.

The regiochemical outcome of EAS on this substrate is therefore directed to the benzene (B151609) portion of the indole ring and is determined by the combined electronic effects of the substituents. The hydroxyl group at C3 is a strong activating group, donating electron density into the ring system via resonance. Conversely, the carboxylate ester at C2 is a deactivating group, withdrawing electron density. The powerful activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the C4 and C6 positions, which are ortho and para to the hydroxyl group, respectively.

While specific studies on the electrophilic substitution of this compound are not extensively detailed, reactions with common electrophiles are anticipated to follow this pattern. For instance, halogenation, nitration, and Friedel-Crafts reactions would likely yield substitution products at the C4 or C6 positions. wikipedia.orglibretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product(s)
Bromination Br₂/FeBr₃ Ethyl 4-bromo-3-hydroxy-1H-indole-2-carboxylate and Ethyl 6-bromo-3-hydroxy-1H-indole-2-carboxylate
Nitration HNO₃/H₂SO₄ Ethyl 3-hydroxy-4-nitro-1H-indole-2-carboxylate and Ethyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate

Reactions Involving the Hydroxyl Group at Position 3

The hydroxyl group at the C3 position is a key functional handle, participating in both oxidation and tautomeric equilibria.

The 3-hydroxyindole moiety is susceptible to oxidation. Mild oxidation of 3-hydroxyindoles can lead to the formation of indigo (B80030) and indirubin (B1684374) derivatives through dimerization. researchgate.net However, stronger oxidation can convert the 3-hydroxyindole core into an indole-2,3-dione (isatin) system. This transformation involves the oxidation of the hydroxyl group at C3 and the adjacent C2 position.

The oxidation of substituted indoles is a common method for preparing isatin (B1672199) derivatives. researchgate.net For this compound, oxidation would be expected to yield Ethyl 2,3-dioxoindoline-2-carboxylate, a derivative of isatin. While this specific transformation is not widely documented, related oxidations of 1,2-disubstituted indoles using reagents like lead tetra-acetate are known to produce 3-acetoxy derivatives, which can subsequently rearrange. researchgate.net The direct oxidation to the dione (B5365651) is a plausible pathway under appropriate oxidizing conditions. Quinones are a class of compounds derived from aromatic rings where an even number of -CH= groups are converted into -C(=O)- groups. mdpi.com

Table 2: Potential Oxidation Reactions

Starting Material Oxidizing Agent Potential Product
This compound Strong Oxidant (e.g., CrO₃) Ethyl 2,3-dioxoindoline-2-carboxylate

This compound can exist in equilibrium with its keto tautomer, Ethyl 3-oxoindoline-2-carboxylate. This is a form of keto-enol tautomerism, where the 3-hydroxyindole acts as the "enol" form and the 3-oxoindoline (an oxindole (B195798) derivative) is the "keto" form. masterorganicchemistry.comlibretexts.org

The position of this equilibrium is influenced by several factors, including the solvent and the nature of other substituents on the indole ring. masterorganicchemistry.com In many cases, the keto form is thermodynamically more stable. The presence of the C2-ester group can influence the electronic properties of the ring and thus the relative stability of the two tautomers. Spectroscopic studies, such as NMR, are typically used to determine the ratio of tautomers in solution. researchgate.net The stability of the enol form can be enhanced by factors such as intramolecular hydrogen bonding and conjugation. youtube.com

Reactions of the Carboxylate Ester Group

The ethyl ester at the C2 position is a versatile functional group that can undergo reduction and transesterification.

The ester group of this compound can be reduced to a primary alcohol or an aldehyde.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of esters to primary alcohols. masterorganicchemistry.comyoutube.com The reaction of this compound with LiAlH₄ is expected to yield (3-hydroxy-1H-indol-2-yl)methanol. This transformation is well-documented for various indole-2-carboxylates. rsc.org Care must be taken, as over-reduction or side reactions involving other parts of the indole nucleus can sometimes occur with powerful hydrides. researchgate.net

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde (3-hydroxy-1H-indole-2-carbaldehyde) is a more challenging transformation, as aldehydes are more reactive towards reduction than esters. rsc.org This requires the use of sterically hindered or less reactive hydride reagents at low temperatures. Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly employed for this purpose.

Table 3: Reduction of the Ester Group

Product Reagent Typical Conditions
(3-Hydroxy-1H-indol-2-yl)methanol Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to reflux

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, treatment with another alcohol (e.g., methanol) in the presence of a catalyst like sodium methoxide (B1231860) would result in the corresponding methyl ester. mdpi.com This reaction is an equilibrium process, and using the desired alcohol as the solvent drives the reaction to completion.

This method has been successfully applied to the closely related Ethyl 1H-indole-2-carboxylate, which undergoes efficient transesterification to Methyl 1H-indole-2-carboxylate when treated with sodium methoxide in methanol (B129727), yielding the product in 89% yield. mdpi.com A similar outcome is expected for the 3-hydroxy derivative.

Table 4: Example of Transesterification

Starting Material Reagent Product Yield
Ethyl 1H-indole-2-carboxylate NaOMe, MeOH Methyl 1H-indole-2-carboxylate 89% mdpi.com

Cyclization Reactions and Heterocycle Formation

The indole-2-carboxylate (B1230498) scaffold is a key building block for constructing polycyclic indole frameworks through both intramolecular and intermolecular cyclization reactions. rsc.org These reactions leverage the reactive sites on the indole ring, primarily the C3 position and the nitrogen atom, to build new ring systems.

Formation of Azepino[3,4-b]indoles

The azepino[3,4-b]indole scaffold, which features a seven-membered aza-ring fused to the indole core, is a significant structure in medicinal chemistry. rsc.org While direct synthesis from this compound is not extensively detailed, related indole-2-carboxylic acid derivatives are crucial in its construction.

One established method involves the condensation of indole-2-carbonyl chloride with cyclic β-amino esters to form amide intermediates. researchgate.net These intermediates can then undergo cyclization at the C3 position of the indole to yield azepino[3,4-b]indole-1,5-diones. researchgate.net Another approach utilizes a [4+3] annulation reaction between indole-2-carboxylic acids or amides and propargylic alcohols, catalyzed by copper(II), to form fused seven-membered azepinoindolones. researchgate.net Furthermore, novel platinum-catalyzed intramolecular cyclization of alkyne-substituted indole-2-carboxamides has been developed to synthesize azepino[3,4-b]indol-1-ones. researchgate.net These strategies highlight the utility of the indole-2-carboxylic acid framework as a foundational element for building the azepino[3,4-b]indole system.

Table 1: Synthetic Approaches to Azepino[3,4-b]indoles from Indole-2-Carboxylic Acid Derivatives

Starting Material Reagent(s) Key Transformation Product
Indole-2-carbonyl chloride Cyclic β-amino esters Condensation & Cyclization Azepino[3,4-b]indole-1,5-diones
Indole-2-carboxylic acids/amides Propargylic alcohols, Cu(OTf)₂ [4+3] Annulation Azepinoindolones

Synthesis of Indole-Fused Heterocycles

The functional groups of ethyl 1H-indole-2-carboxylate derivatives make them ideal starting points for synthesizing a variety of fused heterocyclic systems. For instance, Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylates introduces a formyl group at the C3 position. nih.gov This formylated intermediate is a versatile precursor for further heterocyclization.

One notable transformation involves the reaction of the 3-formyl derivative with hydrazine (B178648) hydrate (B1144303), which leads directly to the formation of pyridazino[4,5-b]indol-4(5H)-ones. nih.gov This reaction proceeds via condensation and subsequent intramolecular cyclization. The resulting pyridazino[4,5-b]indole can be further modified, for example, through chlorination with POCl₃ followed by substitution with nucleophiles like morpholine. nih.gov

Preparation of Pyrimidine (B1678525) Derivatives

The fusion of a pyrimidine ring to an indole core results in pyrimido[4,5-b]indoles, a class of compounds with significant pharmacological interest. mssm.edu The synthesis of these tricyclic systems can be achieved from indole precursors. While many strategies exist, a common theme involves constructing the pyrimidine ring onto a pre-existing, functionalized indole.

One such strategy begins with an indole derivative that can provide a 1,3-dicarbonyl equivalent or a related synthon. This intermediate can then be condensed with reagents like amidines, ureas, or guanidines to form the six-membered pyrimidine ring fused to the indole nucleus. Various synthetic approaches, including Fisher-type cyclization and palladium-catalyzed reactions, have been employed to construct the pyrimido[4,5-b]indole scaffold. mssm.edu

Generation of Thiazoles from Thiosemicarbazides

Ethyl 1H-indole-2-carboxylate is a convenient starting material for the synthesis of indole-2-carbohydrazide through reaction with hydrazine hydrate. researchgate.net This carbohydrazide (B1668358) is a key intermediate that can be converted into 1H-indole-2-carbothioamide (thiosemicarbazide) by reacting it with a suitable thiocarbonyl source.

The resulting indol-2-thiosemicarbazide can then undergo heterocyclization to form thiazole (B1198619) derivatives. researchgate.net This transformation typically involves reacting the thiosemicarbazide (B42300) with α-halocarbonyl compounds, such as α-halo ketones or esters, in a Hantzsch-type thiazole synthesis. youtube.com The reaction proceeds by initial S-alkylation of the thiosemicarbazide by the α-halocarbonyl compound, followed by intramolecular condensation and dehydration to form the thiazole ring attached to the indole-2-position. researchgate.netyoutube.com

Table 2: Synthesis of Indole-2-thiazoles from Ethyl 1H-indole-2-carboxylate

Step Starting Material Reagent(s) Intermediate/Product
1 Ethyl 1H-indole-2-carboxylate Hydrazine hydrate 1H-Indole-2-carbohydrazide
2 1H-Indole-2-carbohydrazide Thiocarbonyl source 1H-Indole-2-carbothioamide

Biological Activities and Mechanistic Investigations of Ethyl 3 Hydroxy 1h Indole 2 Carboxylate and Its Derivatives

Anti-inflammatory Potential and Modulation of Inflammatory Pathways

Derivatives of indole-2-carboxylic acid have been identified as promising anti-inflammatory agents. nih.gov Research into molecular hybridization has led to the design and synthesis of novel indole (B1671886) derivatives with potent anti-inflammatory effects. nih.gov One such series of compounds, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, has been evaluated for its impact on the production of pro-inflammatory cytokines induced by lipopolysaccharides (LPS) in RAW264.7 cells. nih.gov

These studies revealed that certain derivatives could significantly inhibit the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov For instance, compound 13b , which features a 2-chloropropylcarbonyl substitution, emerged as a particularly potent derivative. It demonstrated considerable inhibitory activity with IC₅₀ values of 10.992 μM for NO, 2.294 μM for IL-6, and 12.901 μM for TNF-α. Another compound in the series, 13f , showed the most significant inhibition of IL-6, with an IC₅₀ of 1.539 μM. nih.gov These findings underscore the potential of indole-2-carboxylate (B1230498) derivatives to modulate key inflammatory pathways, providing a basis for the development of new anti-inflammatory therapies. nih.gov

Anticancer and Antiproliferative Activities

The indole skeleton is a well-established pharmacophore in the development of anticancer agents, with many derivatives showing impressive activity. nih.gov Compounds derived from ethyl 1H-indole-2-carboxylate have been implicated in various biological roles, including as antitumor agents. nih.gov

Inhibition of Cancer Cell Lines

Numerous studies have demonstrated the potent antiproliferative activity of indole-2-carboxylate derivatives against a variety of human cancer cell lines. For example, a series of 5-substituted-3-ethylindole-2-carboxamides displayed significant activity against four tested cancer cell lines, with mean GI₅₀ values ranging from 37 nM to 193 nM. rsc.org Specifically, compounds 5g , 5i , and 5j were the most powerful, with GI₅₀ values of 55 nM, 49 nM, and 37 nM, respectively, comparable to the reference drug erlotinib (B232) (GI₅₀ of 33 nM). rsc.org

Similarly, another study on indole-2-carboxamides reported promising antiproliferative activity, with GI₅₀ values from 26 nM to 86 nM. nih.gov The most potent derivative, Va , had a GI₅₀ value of 26 nM, making it 1.3-fold more potent than erlotinib. nih.gov Furthermore, novel 1H-indole-2-carboxylic acid derivatives have been synthesized and tested against human liver cancer cell lines. One compound, C11 , showed the best inhibitory activities against Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B cells, including the chemotherapy-resistant Bel-7402/5-Fu cell line. nih.govresearchgate.net In other research, 3-ethyl-3-hydroxy-indole-2-ones also exhibited antitumor activity against A549 (lung) and P388 (leukemia) cell lines. academie-sciences.fr

Antiproliferative Activity of Indole-2-Carboxylate Derivatives Against Various Cancer Cell Lines
Compound SeriesSpecific Compound(s)Cancer Cell Line(s)Activity (GI₅₀/IC₅₀)Reference
5-substituted-3-ethylindole-2-carboxamides5jPanel of four cancer cell lines37 nM rsc.org
5-substituted-3-ethylindole-2-carboxamides5iPanel of four cancer cell lines49 nM rsc.org
5-substituted-3-ethylindole-2-carboxamides5gPanel of four cancer cell lines55 nM rsc.org
Indole-2-carboxamidesVaPanel of four cancer cell lines26 nM nih.gov
1H-indole-2-carboxylic acid derivativesC11Liver cancer lines (Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B)Potent inhibition noted nih.govresearchgate.net
3-ethyl-3-hydroxy-indole-2-onesNot specifiedA549 (lung), P388 (leukemia)Active at 100 μM academie-sciences.fr

Interference with Cell Proliferation and Apoptosis Pathways

The anticancer effects of these indole derivatives are often linked to their ability to interfere with critical cellular processes like cell proliferation and apoptosis (programmed cell death). nih.govresearchgate.net Mechanistic studies have shown that these compounds can induce apoptosis in cancer cells. For instance, certain indole-2-carboxamides were found to cause a downregulation of the anti-apoptotic protein Bcl-2 in the A-549 cell line. nih.gov

Further investigations into the apoptotic pathways revealed that some of the most potent derivatives act as caspase-3 activators. nih.govtandfonline.com Caspase-3 is a crucial enzyme in the execution phase of apoptosis. nih.gov Compounds 5f and 5g from one study demonstrated excellent caspase-3 protein overexpression levels of 560.2 ± 5.0 and 542.5 ± 5.0 pg/mL, respectively, in the Panc-1 human pancreatic cancer cell line. This represented an approximate 8-fold increase compared to untreated cells, even surpassing the activity of the reference compound staurosporine. nih.govtandfonline.com Additionally, other indole derivatives have been shown to induce cell cycle arrest, another mechanism for halting cancer cell proliferation. The potent antitumor agent C11 was demonstrated to cause G1-S phase cell cycle arrest in liver cancer cells. nih.govresearchgate.net

Antimicrobial Properties: Antibacterial and Antifungal Effects

The indole scaffold is also a key feature in compounds exhibiting antimicrobial properties. nih.gov Derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. nih.govnih.govnih.gov

Activity against Specific Bacterial Strains

Research has highlighted the antibacterial potential of indole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives found their antibacterial activity to be good to very good, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL. nih.gov

Minimum Inhibitory Concentration (MIC) of Indole-2-Carboxylate Derivatives Against Specific Bacterial Strains
CompoundBacterial StrainMIC (mg/mL)Reference
Compound 8Enterobacter cloacae0.004 nih.gov
Compound 12Escherichia coli0.004 nih.gov
Compound 11Bacillus cereus0.008 nih.gov
Compound 17Staphylococcus aureus0.008 nih.gov
Compound 11Enterobacter cloacae0.011 nih.gov
Compound 11Pseudomonas aeruginosa0.011 nih.gov

Antifungal Activity

In addition to their antibacterial effects, indole derivatives have demonstrated significant antifungal properties. nih.govnih.gov The same series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov Among the tested fungi, Trichoderma viride was the most sensitive, while Aspergillus fumigatus was the most resistant. Compound 15 was identified as the most potent antifungal agent in this particular series. nih.gov

Other studies have also confirmed the antifungal potential of different indole structures. For instance, 3-indolyl-3-hydroxy oxindole (B195798) derivatives were assessed for their activity against five types of plant pathogenic fungi, with most of the compounds showing moderate to excellent effects. nih.gov Furthermore, certain ester and amide derivatives of indole-2-carboxylic acid displayed moderate activity against Candida strains, particularly Candida albicans. fabad.org.tr

Antiviral Activities, including Anti-HCV

The indole scaffold is a key feature in several antiviral agents. Research into indole-2-carboxylate derivatives has revealed broad-spectrum activity against various viruses, including Hepatitis C Virus (HCV).

Derivatives of ethyl 1H-indole-3-carboxylate have demonstrated notable anti-HCV activity. ontosight.ainih.gov For instance, a series of these compounds exhibited inhibitory effects on HCV entry and replication in Huh-7.5 cells. ontosight.ainih.gov The activity of these indole derivatives is thought to stem from their interaction with viral and cellular membranes. The indole structure is tropistic for membrane environments, where it can intercalate and induce alterations that interfere with virus-cell fusion, a critical step for viral entry. ontosight.ai This mechanism is exemplified by the broad-spectrum antiviral drug Arbidol (Umifenovir), an ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivative, which acts as an inhibitor of virus entry and membrane fusion. ontosight.aiyoutube.com

Furthermore, broader studies on indole-2-carboxylate derivatives have confirmed their potential against a range of viruses. In one study, a series of novel indole-2-carboxylate derivatives were synthesized and evaluated for their in vitro antiviral activities against four virus strains: herpes simplex virus type 1 (HSV-1), influenza A (A/FM/1/47), influenza B (B/Jifang/13/97), and coxsackievirus B3 (Cox B3). actanaturae.ruresearchgate.net Several of the synthesized compounds showed potent, broad-spectrum antiviral effects. actanaturae.ruresearchgate.net

Compound/Derivative Class Virus Tested Observed Activity Reference
Ethyl 1H-indole-3-carboxylate derivativesHepatitis C Virus (HCV)Inhibition of viral entry and replication ontosight.ainih.gov
Indole-2-carboxylate derivativesInfluenza A, Influenza B, HSV-1, Coxsackievirus B3Potent broad-spectrum inhibitory activity actanaturae.ruresearchgate.net
Substituted 5-hydroxy-1H-indole-3-carboxylic acid derivativesInfluenza A, Bovine Viral Diarrhea Virus (BVDV), Hepatitis C Virus (HCV)Significant suppression of influenza A replication in cell culture and in vivo models researchgate.net

Antioxidant Properties and Radical Scavenging Mechanisms

Indole derivatives are recognized for their antioxidant properties, largely attributable to the electron-rich nature of the indole ring system. nih.gov This characteristic enables the indole nucleus to act as an electron or hydrogen donor, effectively neutralizing free radicals and reactive oxygen species (ROS).

The primary mechanisms by which indole compounds scavenge free radicals are the Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) pathways, which often occur concurrently. patsnap.com

Single Electron Transfer (SET): In the SET mechanism, the heterocyclic nitrogen atom of the indole ring, with its free electron pair, donates a single electron to a radical, forming a more stable indolyl radical cation. nih.govpatsnap.com

Hydrogen Atom Transfer (HAT): The presence of an N-H group on the indole ring allows for the direct transfer of a hydrogen atom to a radical species. This process also results in the formation of a resonance-stabilized indolyl radical, which is less reactive and terminates the radical chain reaction. patsnap.com

Studies on various C-3 substituted indole derivatives have demonstrated significant free radical-scavenging effectiveness against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). patsnap.com The presence of the indole structure is crucial for this activity, with the heterocyclic nitrogen atom serving as an active redox center. patsnap.com The potent ROS-scavenging activity of well-known indoles like melatonin (B1676174) against species such as the hydroxyl radical (HO•) is attributed to this electron-donating capability of the indole scaffold. nih.gov

Antagonist Activities on Receptors and Enzymes

Derivatives of ethyl 3-hydroxy-1H-indole-2-carboxylate have been investigated as antagonists for various receptors and enzymes involved in inflammatory and neurological pathways.

Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators that play a key role in the pathophysiology of asthma and other inflammatory conditions. nih.gov Their effects are mediated through receptors, primarily the CysLT1 receptor. A novel class of potent and selective CysLT1 antagonists based on a 3-substituted 1H-indole-2-carboxylic acid scaffold has been discovered. d-nb.info In this research, the indole-2-carboxylic acid moiety was identified as an essential structural feature for CysLT1 antagonist activity. d-nb.info One of the most potent compounds identified, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k), demonstrated significantly high potency and selectivity for the CysLT1 receptor over the CysLT2 receptor, with IC50 values of 0.0059 µM and 15 µM, respectively. nih.govd-nb.info

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, and its activity is modulated by a co-agonist binding site for glycine (B1666218). Antagonists of this glycine binding site have therapeutic potential. A series of indole-2-carboxylate derivatives have been synthesized and characterized as antagonists of the NMDA receptor, acting specifically at this glycine modulatory site. nih.gov

Structure-activity relationship studies found that compounds with the highest affinity for the glycine recognition site typically contained a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position of the indole ring. nih.gov These compounds competitively antagonized glycine binding and inhibited NMDA receptor activation in a manner noncompetitive with NMDA, confirming their action at the glycine site. nih.gov

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Inhibition of these enzymes is a major strategy for treating inflammation. The indole scaffold is a core component of some well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin, an indole acetic acid derivative that inhibits COX enzymes. researchgate.net

Research has focused on developing new indole derivatives as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX inhibition. researchgate.net Furthermore, the dual inhibition of both COX-2 and 5-LOX is considered an advanced therapeutic strategy to provide safer and potentially more effective anti-inflammatory agents by blocking two major inflammatory pathways simultaneously. dntb.gov.uaactanaturae.ru While direct studies on this compound are limited, the established activity of other indole derivatives as COX inhibitors suggests the potential of this structural class to act on these enzymes. researchgate.net

Immunostimulative and Interferon-Induced Activity

Certain indole derivatives have been shown to possess immunomodulatory properties, including the ability to induce interferon (IFN) production. Interferons are critical signaling proteins in the innate immune response to viral infections. d-nb.info

The antiviral drug Arbidol, an indole-3-carboxylate (B1236618) derivative, exhibits immunomodulatory effects in addition to its direct antiviral actions. nih.govd-nb.info Studies have demonstrated that Arbidol can induce the production of interferon and enhance the activity of phagocytes, key cells of the innate immune system. d-nb.infonih.gov In patients with lowered baseline immunity, Arbidol treatment has been shown to improve immunological parameters, including the counts of CD4+, CD8+, and B lymphocytes. nih.gov This interferon-inducing capacity contributes to a host environment that is less permissive for viral replication. d-nb.info Similarly, other novel indole-3-carboxylic acid derivatives have been found to exhibit interferon-inducing activity in vitro. nih.gov These findings suggest that the indole carboxylate framework is a viable scaffold for developing compounds with immunostimulative and interferon-inducing properties.

Limited Publicly Available Research on the Anticonvulsant Properties of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research into the anticonvulsant activity and mechanistic pathways of this compound. While the broader class of indole derivatives has been a subject of interest in the development of novel anticonvulsant agents, studies focusing explicitly on this particular chemical compound are not readily found in the public domain.

The indole ring system is a well-recognized scaffold in medicinal chemistry, known to be a constituent of various bioactive compounds. Research has explored the anticonvulsant potential of numerous indole derivatives, with some showing promise in preclinical models. However, the specific biological activities of this compound, particularly in the context of epilepsy and seizure disorders, remain largely uninvestigated.

Consequently, a detailed discussion on its anticonvulsant activity, molecular target binding, and modulation of cell signaling pathways, as outlined in the requested article structure, cannot be provided at this time due to the lack of specific data for this compound. The available research on related indole-2-carboxylate derivatives offers insights into the potential pharmacological properties of this class of compounds, but direct extrapolation of these findings to this compound would be scientifically unfounded.

Therefore, the subsequent sections of the requested article on the biological activities and mechanistic investigations of this compound cannot be generated with the required scientific accuracy and adherence to the specified outline.

Computational and Spectroscopic Analysis in the Study of Ethyl 3 Hydroxy 1h Indole 2 Carboxylate

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry) in Structural Elucidation

Spectroscopic techniques are fundamental to verifying the chemical structure of synthesized compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular framework of Ethyl 3-hydroxy-1H-indole-2-carboxylate.

While comprehensive experimental spectra for this compound are not widely published, analysis of its structural analogues and predicted data provides significant insight. For instance, the ¹H NMR spectrum of the related compound, Ethyl 1-acetyl-3-hydroxyindole-2-carboxylate, shows characteristic signals that help identify key functional groups.

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a molecule. Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed during analysis, confirming its molecular formula of C₁₁H₁₁NO₃. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺206.08118142.2
[M+Na]⁺228.06312152.0
[M-H]⁻204.06662143.6
[M+NH₄]⁺223.10772161.8
[M+K]⁺244.03706148.4

Table 1. Predicted mass spectrometry data for this compound adducts. uni.lu CCS: Collision Cross Section.

IR spectroscopy helps to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For indole (B1671886) derivatives, typical IR spectra show distinct peaks for N-H stretching, C=O stretching of the ester group, and C-O stretching of the hydroxyl group, as well as aromatic C-H and C=C stretching. nih.gov

X-ray Crystallographic Analysis for Structural Confirmation and Molecular Packing

The crystal structure of Ethyl 1H-indole-2-carboxylate has been determined, providing precise data on bond lengths, bond angles, and crystal packing. researchgate.netnih.gov This analysis confirms the planarity of the indole ring system and the orientation of the ethyl carboxylate substituent. nih.gov

Studies show that Ethyl 1H-indole-2-carboxylate crystallizes in the monoclinic P2₁/c space group. researchgate.netnih.gov The molecules form hydrogen-bonded dimers in the crystal lattice, where the indole N-H group of one molecule interacts with the keto oxygen atom of an adjacent molecule. These dimers then arrange into a characteristic herringbone pattern. researchgate.netnih.gov Such detailed structural information is vital for understanding intermolecular interactions that govern the physical properties of the solid material.

ParameterValue for Ethyl 1H-indole-2-carboxylate
Chemical formulaC₁₁H₁₁NO₂
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)5.5622 (7)
b (Å)18.891 (2)
c (Å)9.6524 (13)
β (°)104.454 (13)
Volume (ų)982.1 (2)

Table 2. Selected crystallographic data for the related compound Ethyl 1H-indole-2-carboxylate. nih.gov

Computational Chemistry Approaches

Computational chemistry offers powerful tools to predict and interpret the properties of molecules, complementing experimental findings.

Molecular modeling and docking are used to predict the interaction of a molecule with a biological target, such as an enzyme or receptor. Although specific docking studies for this compound were not found, this methodology is widely applied to indole derivatives to explore their potential as therapeutic agents. ajchem-a.comresearchgate.net These studies calculate the binding affinity and predict the binding mode of the compound within the active site of a protein, guiding the design of new and more potent inhibitors. ajchem-a.com

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, optimized geometry, and vibrational frequencies of molecules. Such calculations can predict bond lengths, bond angles, and spectroscopic properties with high accuracy. These theoretical results are often compared with experimental data (e.g., from X-ray crystallography and IR spectroscopy) to validate both the experimental and computational findings.

This compound has the potential to exist in different tautomeric forms. The 3-hydroxyindole (enol) form can potentially equilibrate with its 1,2-dihydro-3H-indol-3-one (keto) tautomer. researchgate.net The stability of the enol form is often enhanced by the presence of electron-withdrawing groups, such as the ethyl carboxylate group at the 2-position. researchgate.net

Computational methods are essential for studying these tautomeric equilibria. By calculating the relative energies of the different tautomers, researchers can predict their relative populations at equilibrium. These studies can also account for solvent effects, which can significantly influence tautomeric preference. bohrium.com Conformational analysis, another key computational task, helps identify the most stable three-dimensional arrangements of the molecule by exploring the rotation around single bonds.

Applications of Analytical Techniques in Purity Assessment and Isolation

The isolation and purification of this compound from a reaction mixture are critical steps to obtain a pure sample for analysis and further use. Common techniques used for related indole esters include precipitation, filtration, and recrystallization. orgsyn.org

Following a synthesis, the crude product can often be precipitated by adding the reaction mixture to a non-solvent, such as water. orgsyn.org The resulting solid is then collected by filtration and washed to remove residual reagents and solvents. orgsyn.org For further purification, recrystallization is a powerful method. The crude solid is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, leading to the formation of high-purity crystals. nih.gov For Ethyl 1H-indole-2-carboxylate, recrystallization from methanol (B129727) or a mixture of methylene (B1212753) chloride and petroleum ether has been reported to yield a pure product. nih.govorgsyn.org

Alternatively, column chromatography is a versatile technique for purification. For derivatives of Ethyl 1H-indole-2-carboxylate, methods using silica (B1680970) gel with solvent systems like ethyl acetate/hexane have been successfully employed. mdpi.com The purity of the final product is typically assessed by its sharp melting point and confirmed using the spectroscopic methods described above (NMR, IR, MS).

Applications in Advanced Organic Synthesis and Drug Discovery

Precursor Role in the Synthesis of Complex Organic Molecules

Ethyl 3-hydroxy-1H-indole-2-carboxylate serves as a key starting material in the synthesis of various complex organic molecules. Its reactivity allows for modifications at multiple positions, including the indole (B1671886) nitrogen, the hydroxyl group, and the ester functionality, enabling the construction of intricate molecular architectures.

One notable application is in the synthesis of fused heterocyclic systems. For instance, ethyl 1H-indole-2-carboxylates can be utilized to prepare 3,4-dihydro-1H- mdpi.commdpi.comoxazino[4,3-a]indoles. nih.gov This transformation typically involves N-alkylation of the indole with a suitable reagent, followed by intramolecular cyclization. The resulting oxazino[4,3-a]indole core is a scaffold of interest in medicinal chemistry.

The general synthetic strategy can be outlined as follows:

N-Alkylation: The indole nitrogen of an ethyl 1H-indole-2-carboxylate is alkylated, for example, with a glyceryl derivative.

Hydrolysis: The ester group is hydrolyzed to the corresponding carboxylic acid.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular esterification to form the final oxazino[4,3-a]indolone structure. nih.gov

This reactivity highlights the role of the indole-2-carboxylate (B1230498) moiety as a versatile handle for constructing more elaborate molecular frameworks.

Building Block in the Development of Pharmaceuticals and Agrochemicals

The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govrjpn.org this compound, as a functionalized indole derivative, is a valuable building block for the synthesis of new pharmaceutical and agrochemical agents. The inherent biological activities of the indole nucleus, combined with the potential for diverse functionalization, make it an attractive starting point for the development of new therapeutic and crop protection agents.

The indole core is present in a variety of biologically active molecules, including those with antiviral, anti-inflammatory, anticancer, and antimicrobial properties. rjpn.org The ability to modify the indole ring at various positions allows for the fine-tuning of its pharmacological profile, leading to the discovery of novel drugs with improved efficacy and safety.

While specific examples directly utilizing this compound in commercial agrochemicals are not extensively documented in readily available literature, the broader class of indole derivatives has been explored for such applications. For instance, certain indole derivatives have been investigated as potential anticoccidial agents. rjpn.org

Design and Synthesis of Chemotherapeutic Agents

The indole nucleus is a key pharmacophore in the design and synthesis of numerous chemotherapeutic agents. umass.edu Its ability to interact with various biological targets, such as kinases and tubulin, has made it a focal point in anticancer drug development. mdpi.com this compound can serve as a scaffold for the generation of novel anticancer compounds.

The synthesis of indole-2-carboxamides, for example, has been a successful strategy in the development of potent antiproliferative agents. nih.govnih.gov These compounds are often designed to target specific pathways involved in cancer cell proliferation and survival. The general approach involves the coupling of an indole-2-carboxylic acid (which can be derived from the corresponding ethyl ester) with various amines to generate a library of candidate compounds.

Compound ClassTarget/ActivityReference
Indole-2-carboxamidesAntiproliferative activity against pediatric brain cancer cells nih.gov
Indole-2-carboxamidesMulti-target antiproliferative agents (e.g., inhibiting EGFR, BRAFV600E, VEGFR-2) nih.gov
Thiazolyl-indole-2-carboxamidesMultitarget anticancer agents acs.org

The versatility of the indole-2-carboxylate scaffold allows for the introduction of various substituents, which can modulate the compound's potency, selectivity, and pharmacokinetic properties. This adaptability is crucial in the iterative process of drug design and optimization.

Strategies for Prodrug Design Utilizing Indole Scaffolds

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of active drug molecules. The indole scaffold can be incorporated into prodrugs to improve their delivery to the target site and to enhance their therapeutic index.

One common approach involves the modification of a key functional group in the active drug with a promoiety that is cleaved in vivo to release the parent drug. For instance, a hydroxyl group on an indole-containing drug could be esterified to create a more lipophilic prodrug that can more easily cross cell membranes.

In the context of cancer therapy, indole-based prodrugs have been designed to be activated by specific enzymes that are overexpressed in tumor cells. This targeted activation can help to reduce systemic toxicity and improve the efficacy of the treatment. For example, indole derivatives have been investigated as tubulin-targeting agents, and their prodrugs are being explored as promising candidates for cancer therapies. mdpi.com

Development of Hybrid Molecules for Enhanced Biological Activity

The development of hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy in drug discovery to achieve enhanced biological activity or to target multiple pathways simultaneously. mdpi.com The indole nucleus is a popular component in the design of such hybrid molecules due to its broad spectrum of biological activities.

By covalently linking an indole scaffold to another biologically active moiety, it is possible to create novel compounds with synergistic or additive effects. This approach has been successfully applied in the development of new antibacterial and anticancer agents.

Examples of Indole-Based Hybrid Molecules:

Hybrid ScaffoldTarget/ActivityReference
Indole-quinolineAntibacterial agents targeting the bacterial proton motive force oup.comnih.gov
Indole-pyrazoleHemolytic and cytoprotective properties mdpi.com
Indole-imidazoleCytoprotective, antifungal, and antibacterial activities mdpi.com

These examples demonstrate the potential of molecular hybridization to generate novel chemical entities with improved therapeutic properties. The indole scaffold, and by extension derivatives like this compound, provides a versatile platform for the construction of these innovative hybrid molecules.

Future Perspectives and Research Challenges

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally friendly synthetic methods is crucial for the future exploration of Ethyl 3-hydroxy-1H-indole-2-carboxylate and its analogs. Traditional methods are being replaced by greener alternatives that offer advantages such as milder reaction conditions, reduced waste, and the use of less hazardous reagents. chemistryviews.orgopenmedicinalchemistryjournal.com

Key Sustainable Approaches:

Photocatalysis: Visible-light mediated synthesis is emerging as a powerful tool. For instance, catalyst-free methods for producing related compounds like 3-indolyl-3-hydroxy oxindoles in water have been developed, showcasing a move towards more sustainable processes. chemistryviews.orgdntb.gov.ua This approach avoids the use of metal catalysts and organic solvents, aligning with the principles of green chemistry. chemistryviews.org

Chemoenzymatic Synthesis: The use of enzymes in synthesis offers high selectivity and efficiency under mild conditions. Biotransformation and multi-enzyme coupling systems are being explored to generate structurally diverse indole-containing derivatives, which could be adapted for the synthesis of this compound. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to be an effective and rapid route for the synthesis of various indole (B1671886) derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. openmedicinalchemistryjournal.com

Modified Oxidation Reactions: A concise synthesis of 3-hydroxyindole-2-carboxylates has been reported using a modified Baeyer-Villiger oxidation sequence, demonstrating a novel and general route to this class of compounds. researchgate.net

These innovative synthetic strategies are essential for creating diverse libraries of indole derivatives for further biological screening.

Deeper Elucidation of Biological Mechanisms of Action

While the broad biological potential of indole derivatives is recognized, including antimicrobial, antiviral, and anticancer properties, the specific mechanisms of action for this compound are not extensively documented. ontosight.ai Future research will need to focus on identifying its precise molecular targets. Studies on closely related indole scaffolds have revealed several potential mechanisms that warrant investigation.

Observed Mechanisms in Related Indole Derivatives:

Compound ClassMechanism of ActionTargetReference
Indole-2-carboxamidesAllosteric ModulationCannabinoid Receptor 1 (CB1) nih.gov
Ethyl 5-hydroxyindole-3-carboxylate derivativesEnzyme InhibitionHuman 5-Lipoxygenase (5-LO) nih.gov
Indole-2-carboxylic acid derivativesEnzyme InhibitionHIV-1 Integrase nih.gov
Substituted 1H-indole derivativesEnzyme InhibitionGlycogen Synthase Kinase-3β (GSK-3β) researchgate.net

Future studies should employ techniques such as target-based screening, proteomics, and molecular docking to elucidate how this compound and its future derivatives interact with biological systems, paving the way for targeted drug development.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. SAR studies on the indole-2-carboxamide scaffold have demonstrated that minor structural modifications can significantly impact potency and efficacy.

For example, in the development of allosteric modulators for the CB1 receptor, it was found that:

The indole ring is preferred for maintaining high binding affinity. nih.gov

Substituents at the C3 position of the indole ring significantly influence the ligand's allosteric properties. nih.gov

Modifications on the phenyl ring and the carboxamide linker are crucial for activity. nih.gov

Similarly, SAR analysis of ethyl 5-hydroxyindole-3-carboxylate derivatives as 5-LO inhibitors revealed that the potency is closely related to the positioning of substituents on a phenylthiomethyl ring. nih.gov The introduction of methyl or chlorine groups in specific positions was found to be the most favorable modification. nih.gov Future research on this compound will require the systematic synthesis of analogs with varied substituents on the indole core, the C3-hydroxyl group, and the C2-ester to build comprehensive SAR models for optimizing bioactivity against specific targets.

Translational Research from Bench to Therapeutic Applications

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. The oxindole (B195798) scaffold, structurally related to 3-hydroxy-indoles, has shown significant promise in this regard. Several oxindole-containing compounds have already advanced into clinical trials for the treatment of various diseases. nih.govsemanticscholar.org

This precedent suggests a promising trajectory for potent and selective derivatives of this compound. The path from the laboratory to the clinic involves a rigorous process:

Lead Optimization: Refining the chemical structure based on SAR studies to improve efficacy and drug-like properties.

Preclinical Evaluation: In-depth testing in cell-based and animal models to assess therapeutic potential.

Clinical Trials: Evaluating the safety and efficacy in human subjects.

The success of related compounds provides a strong rationale for advancing optimized derivatives of this scaffold into preclinical development pipelines for various therapeutic areas, including inflammation and neurodegenerative diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research and development. ijnrph.com These computational tools can accelerate the drug discovery process by identifying novel therapeutic candidates with improved efficacy and reduced side effects. ijnrph.com

Applications of AI/ML in Indole Drug Discovery:

AI/ML ApplicationDescriptionPotential Impact
Virtual Screening Using algorithms to screen vast libraries of virtual compounds against a biological target to identify potential hits.Rapidly identifies promising candidates for synthesis and testing, reducing time and cost.
De Novo Drug Design Generative models create novel molecular structures with desired properties from scratch.Discovers entirely new chemical scaffolds that may not be conceived through traditional methods.
Activity/Property Prediction (QSPR/QSAR) ML models are trained on existing data to predict the biological activity and physicochemical properties of new compounds.Prioritizes the synthesis of compounds with the highest probability of success.
Binding Mode Analysis Computational docking, often enhanced by ML, predicts how a compound will interact with its protein target. nih.govGuides the rational design of more potent and selective molecules. nih.gov

For this compound, AI and ML can be leveraged to design novel derivatives with optimized activity against specific targets, predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and accelerate their journey through the drug discovery pipeline.

Q & A

Q. What are the common synthetic routes for Ethyl 3-hydroxy-1H-indole-2-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via condensation reactions or Fischer indole cyclization. For example, describes the condensation of ethyl 3-formyl-1H-indole-2-carboxylate with nucleophiles like 2-thiohydantoin under mild conditions (room temperature, DMF solvent) to form aplysinopsin analogues. Key optimizations include:

  • Catalyst selection : Use of coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) for amide bond formation .
  • Solvent and temperature control : Anhydrous DMF and dichloroethane are preferred for moisture-sensitive reactions, while reflux conditions (e.g., 80–100°C) enhance reaction rates .
  • Purification : Combiflash chromatography (0–40% ethyl acetate in hexane) effectively isolates products with >95% purity .

Q. How can spectroscopic and crystallographic methods validate the structure of this compound derivatives?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions. For instance, the ethyl ester group typically shows a triplet at ~1.3 ppm (1^1H) and a quartet at ~4.3 ppm for the CH2_2 group .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weights. Derivatives like β-carbolines exhibit characteristic fragmentation patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in regiochemistry. For example, highlights SHELX’s utility in small-molecule refinement, with R-factors <5% indicating high accuracy .

Q. What purification techniques are effective for isolating this compound intermediates?

  • Column chromatography : Silica gel columns with ethyl acetate/hexane gradients (e.g., 10–50%) separate polar impurities .
  • Recrystallization : Ethanol or methanol recrystallization improves purity, as seen in for indole-2-carboxylic acid derivatives (mp 203–206°C) .
  • Acid-base extraction : Hydrolysis of esters (e.g., using LiOH in ethanol) followed by acidification isolates carboxylic acids .

Advanced Research Questions

Q. How do substituents at the indole C3 position influence the reactivity of this compound in Friedel-Crafts acylations?

Substituents like formyl or acetyl groups at C3 direct electrophilic substitution. demonstrates that ethyl 3-acyl derivatives undergo Friedel-Crafts reactions with acyl chlorides under AlCl3_3 catalysis. Key findings:

  • Electron-withdrawing groups (e.g., -CHO) deactivate the indole ring, requiring harsher conditions (reflux in 1,2-dichloroethane) .
  • Steric effects : Bulky substituents at C3 reduce reaction yields (<50%), necessitating triethylsilane as a reducing agent to stabilize intermediates .
  • Regioselectivity : Acylation occurs preferentially at C5 or C7 positions, confirmed by NOESY NMR correlations .

Q. What strategies resolve contradictions in reported melting points for this compound derivatives?

Discrepancies in melting points (e.g., indole-5-carboxylic acid mp 208–210°C vs. indole-6-carboxylic acid mp 256–259°C in ) arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) yield different crystal forms.
  • Isomeric impurities : HPLC analysis (C18 column, acetonitrile/water gradient) detects trace isomers .
  • Hydration states : Thermogravimetric analysis (TGA) identifies hydrated forms, which lower observed melting points .

Q. How can SHELX-derived crystallographic data improve mechanistic understanding of indole derivatives?

SHELX-refined structures reveal non-covalent interactions critical to reactivity. For example:

  • Hydrogen bonding : Intramolecular H-bonds between the hydroxyl group and ester carbonyl stabilize planar conformations, enhancing electrophilicity at C3 .
  • π-Stacking interactions : Overlapping indole rings in crystal lattices explain aggregation-induced emission (AIE) properties in fluorescence studies .

Q. What safety protocols are essential for handling this compound in synthetic workflows?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acylations) .
  • Waste disposal : Segregate halogenated waste (e.g., dichloroethane) for incineration, as per guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.